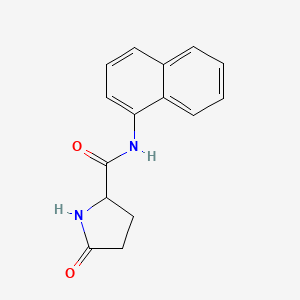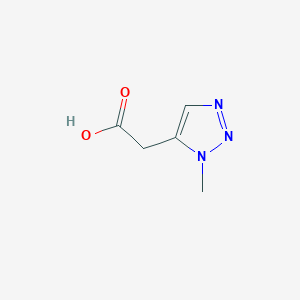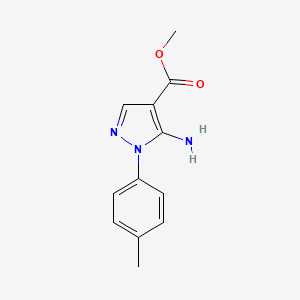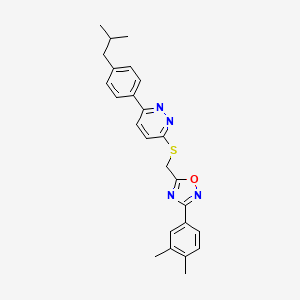![molecular formula C19H14F3N3O B2696578 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole CAS No. 923216-27-7](/img/structure/B2696578.png)
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole, also known as TAK-659, is a small molecule inhibitor that is being researched for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the synthesis and evaluation of a new series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities. These compounds, including modifications to the core structure of interest, showed promising antiproliferative activity against various cancer cell lines. For instance, certain derivatives were found to exhibit significant activity in the PC-3 cell line, highlighting their potential as novel chemotherapeutics for cancer treatment (Wang et al., 2012).
Corrosion Inhibition
Another study focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, which are structurally related to the compound of interest. These derivatives were shown to effectively inhibit corrosion of mild steel in sulphuric acid, suggesting potential industrial applications in protecting metals from corrosion. The investigation included a comprehensive analysis using gravimetric, electrochemical, SEM, and computational methods (Ammal et al., 2018).
Anti-inflammatory Agents
The synthesis and biological screening of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles as antiproliferative and anti-inflammatory agents were also explored. These compounds demonstrated significant anti-inflammatory and antiproliferative activities, establishing a structure-activity relationship that could guide the development of new therapeutic agents for inflammation and cancer (Rapolu et al., 2013).
Antimicrobial Evaluation
Furthermore, the microwave-assisted synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties has been reported. These novel compounds were assessed for their antimicrobial activities, showcasing their potential in addressing various bacterial and fungal infections. The synthesis approach offers a rapid and efficient method to obtain these biologically active molecules (Gomha & Riyadh, 2011).
Enzyme Inhibition for Diabetic Complications
Another significant application involves the discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat) and congeners as highly potent and selective inhibitors of aldose reductase. These inhibitors aim at treating chronic diabetic complications by reducing sorbitol levels in nerve and lens tissues, potentially offering a therapeutic avenue for diabetes management (Van Zandt et al., 2005).
Propiedades
IUPAC Name |
2-methyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c1-12-23-24-18(26-12)17-10-14-4-2-3-5-16(14)25(17)11-13-6-8-15(9-7-13)19(20,21)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIJJWKALMAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)

![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)